molecular formula C4H10O2<br>CH3OCH2CH2OCH3<br>C4H10O2 B042094 1,2-Dimethoxyethane CAS No. 110-71-4

1,2-Dimethoxyethane

Cat. No. B042094
CAS RN: 110-71-4
M. Wt: 90.12 g/mol
InChI Key: XTHFKEDIFFGKHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-dimethoxyethane is reviewed through various methods including O-alkylation, addition of ethylene, hydrogenolysis, and the Williamson synthesis method, showcasing the diversity in approaches to producing DME. Processes, catalysts, and reaction conditions are crucial in optimizing the synthesis route (Zhu Xinbao, 2010).

Molecular Structure Analysis

The crystal and molecular structure of DME was investigated, revealing it crystallizes in the monoclinic system with a C2/c space group, indicating a TGT conformation in the crystalline state. This detailed structural analysis provides insight into the molecular configuration of DME (Yoshihiro Yokoyama et al., 1996).

Chemical Reactions and Properties

DME's reactivity and chemical behavior, particularly in etherification reactions, demonstrate its utility as an etherification agent for synthesizing methyl ethers from biomass-derived hydroxyl compounds. The choice of acid catalyst and its amount significantly influence the etherification reactivities (Penghua Che et al., 2015).

Physical Properties Analysis

The physical properties of DME, such as density, diffusion coefficients, and solvation free energy, have been thoroughly studied, showing how DME interacts with various solvents. The free energy of solvation in non-aqueous solvents follows a distinct trend, offering insights into DME's solubility and interaction with different environments (Samira Hezaveh et al., 2011).

Chemical Properties Analysis

Explorations into the conformational properties of DME provide a deeper understanding of its chemical behavior, highlighting the importance of the oxygen gauche effect on its conformational energies and populations. Such studies are crucial for comprehending how molecular structure influences chemical properties (R. Jaffe et al., 1993).

Scientific Research Applications

  • Catalysis and Biomass Conversion : It effectively catalyzes the synthesis of methyl ethers from biomass-derived hydroxyl compounds, achieving significant yields (Che, Lu, Si, & Xu, 2015).

  • Biochemistry and Enzyme Activation : It activates glycogen phosphorylase b, influencing its catalytic and coenzyme properties (Uhing, Lentz, & Graves, 1981).

  • Electrochemistry : Adding it to supercapacitors increases power density and efficiency, suitable for high-rate devices (Jänes, Eskusson, Thomberg, Romann, & Lust, 2016).

  • Glycosidation Efficiency : It improves the -selectivity of glycosidations with trihaloacetimidate donors (Adinolfi, Iadonisi, Ravidá, & Schiattarella, 2004).

  • Synthesis Methods : Various methods exist for its synthesis, with potential applications in pharmaceuticals and cosmetics (Xinbao, 2010).

  • Conformational Analysis : It has a conformational energy comparable to that of poly(oxyethylene), and its conformation remains stable in nonpolar solvents (Tasaki & Abe, 1985; Abe & Inomata, 1991).

  • Crystal Structure : The crystal structure of 1,2-dimethoxyethane reveals a monoclinic system with a specific conformation (Yokoyama, Uekusa, & Ohashi, 1996).

  • Electroanalytical Applications : Its solvent mixtures with water have interesting properties, with varying relative permittivities (Marcheselli et al., 1993).

  • Microwave Spectroscopy : It has two conformers, TGT and TGG′, studied through microwave spectroscopy (Li et al., 2017).

  • Aqueous Solution Studies : Concentrated aqueous solutions form water clusters, stabilized by hydrogen bonding (Nickolov, Goutev, & Matsuura, 2001).

  • Conformational Differences in Cation Complexes : It shows different conformations in monovalent and divalent cation complexes (Fukushima & Chibahara, 1993).

  • Intramolecular Interactions : Intramolecular 1,5-CHO interaction plays a crucial role in its conformational stability (Yoshida, Tanaka, & Matsuura, 1996).

Safety And Hazards

1,2-Dimethoxyethane is highly flammable and harmful if inhaled . It causes skin irritation and serious eye irritation . It may damage fertility and the unborn child . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

1,2-Dimethoxyethane is used as a solvent, especially in batteries . It is also used in organometallic chemistry and in pharmaceutical synthesis . Future research may focus on improving its synthesis process and exploring its other potential applications.

properties

IUPAC Name

1,2-dimethoxyethane
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InChI

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3
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InChI Key

XTHFKEDIFFGKHM-UHFFFAOYSA-N
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Canonical SMILES

COCCOC
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Molecular Formula

C4H10O2, Array
Record name 1,2-DIMETHOXYETHANE
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Related CAS

24991-55-7
Record name Polyethylene glycol dimethyl ether
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DSSTOX Substance ID

DTXSID0025286
Record name Ethylene glycol dimethyl ether
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Molecular Weight

90.12 g/mol
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Physical Description

1,2-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Flash point 34 °F. Mildly toxic by ingestion and inhalation. Severely irritates skin and eyes. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [ICSC] Ether-like odor; [Merck Index] Fully miscible; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

185 °F at 760 mmHg (NTP, 1992), 82-83 °C @ 760 MM HG, 82-83 °C
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Flash Point

32 °F (NTP, 1992), -2 °C, 29 °F(-2 °C) (CLOSED CUP), -2 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), MISCIBLE WITH WATER, ALCOHOL; SOL IN HYDROCARBON SOLVENTS, SOL IN CHLOROFORM, ETHER, ACETONE, BENZENE, water solubility = 1.00X10+6 mg/l @ 25 °C, Solubility in water: miscible
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Density

0.868 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86285 @ 20 °C/4 °C, Relative density (water = 1): 0.86
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

40 mmHg at 51.3 °F ; 60 mmHg at 67.5 °F (NTP, 1992), 48.0 [mmHg], 48 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 6.4
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Product Name

1,2-Dimethoxyethane

Color/Form

WATER-WHITE LIQUID, COLORLESS LIQUID

CAS RN

110-71-4, 24991-55-7
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE GLYCOL DIMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-72 °F (NTP, 1992), -58 °C; ALSO REPORTED AS -71 °C, -58 °C
Record name 1,2-DIMETHOXYETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3239
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Dimethoxyethane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-DIMETHOXYETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE GLYCOL DIMETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46,800
Citations
JH Lii, KH Chen, TB Grindley… - Journal of computational …, 2003 - Wiley Online Library
Ethylene glycol, its dimethyl ether, and some related compounds have been studied using the MM4 molecular mechanics force field. The MM4 calculated structural and energetic results …
Number of citations: 30 onlinelibrary.wiley.com
M Carboni, AG Marrani, R Spezia… - Chemistry–A European …, 2016 - Wiley Online Library
The reaction thermodynamics of the 1,2‐dimethoxyethane (DME), a model solvent molecule commonly used in electrolytes for Li−O 2 rechargeable batteries, has been studied by first‐…
V Viti, P Zampetti - Chemical Physics, 1973 - Elsevier
Low frequency dielectric constants ϵ of 2-methoxyethanol (MOE) and 1,2-dimethoxythane (DME) were measured as a function of tenperature (−20 ÷ +50C), and the best fittings are …
Number of citations: 54 www.sciencedirect.com
D Bedrov, O Borodin, GD Smith - The Journal of Physical …, 1998 - ACS Publications
Molecular dynamics simulations of solutions of 1,2-dimethoxyethane (DME) and water have been performed in order to investigate the conformations of DME and the local solution …
Number of citations: 71 pubs.acs.org
S Samanta, S Hezaveh, G Milano… - The Journal of Physical …, 2012 - ACS Publications
In this paper, a theoretical study of 1,2-dimethoxyethane (DME) and 1,2-dimethoxypropane (DMP) at water/n-heptane and 1,2-dimyristoyl-sn-glycero-3-phospatidycholine (DMPC) lipid …
Number of citations: 32 pubs.acs.org
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 1996 - ACS Publications
Ideal-gas enthalpies of formation of butyl vinyl ether, 1,2-dimethoxyethane, methyl glycolate, bicyclo[2.2.1]hept-2-ene, 5-vinylbicyclo[2.2.1]hept-2-ene, trans-azobenzene, butyl acrylate, …
Number of citations: 110 pubs.acs.org
S Hezaveh, S Samanta, G Milano… - The Journal of chemical …, 2011 - pubs.aip.org
Herein, we report a comparative modelling study of 1, 2-dimethoxyethane (DME) and 1, 2-dimethoxypropane (DMP) at 298 K and 318 K in the liquid state, water mixtures, and at infinite …
Number of citations: 47 pubs.aip.org
O Engkvist, PO Åstrand, G Karlström - The Journal of Physical …, 1996 - ACS Publications
A method for constructing ab initio polarizable intermolecular potentials for flexible molecules within the NEMO scheme is presented. In this scheme the total interaction energy between …
Number of citations: 53 pubs.acs.org
S Ito, M Nakakita, Y Aihara, T Uehara… - Journal of Power Sources, 2014 - Elsevier
A crystalline solid electrolyte, Li 7 P 3 S 11 , was synthesized by a liquid-phase reaction of Li 2 S and P 2 S 5 in an organic solvent. A precursor, which was a mixture of solvated Li 3 PS …
Number of citations: 169 www.sciencedirect.com
D Bedrov, O Borodin, GD Smith - The Journal of Physical …, 1998 - ACS Publications
We have performed molecular dynamics simulations of 1,2-dimethoxyethane (DME)/water solutions at 318 K in order to examine conformational, translational, and rotational dynamics …
Number of citations: 38 pubs.acs.org

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